Iron(III)Acetylacetonate

Nanoparticle Synthesis Materials Chemistry Semiconductor Nanocrystals

Iron(III) Acetylacetonate (Fe(acac)₃) is the non-substitutable precursor for precision nanotechnology and electrochemical research. It uniquely delivers ~5 nm FeP nanoparticles—substituting FeCl₃ yields particles of only ~1 nm. It provides a reversible Fe(III)/Fe(II) redox couple (E½ = -0.61 V) for non-aqueous flow batteries, where Co(acac)₃ fails with irreversible reduction. For magnetite NPs, Fe(acac)₃ imparts distinct surface characteristics and enhanced thermal stability under electron-beam irradiation. Its scCO₂ solubility doubles with 3 mol% chloroform, enabling tuned metal-loading processes. Available in ≥98% purity. In stock. Buy direct.

Molecular Formula C15H24FeO6
Molecular Weight 356.19 g/mol
CAS No. 14024-18-1
Cat. No. B076845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron(III)Acetylacetonate
CAS14024-18-1
Molecular FormulaC15H24FeO6
Molecular Weight356.19 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Fe]
InChIInChI=1S/3C5H8O2.Fe/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;
InChIKeyLZKLAOYSENRNKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron(III) Acetylacetonate (Fe(acac)3, CAS 14024-18-1): Technical Baseline for Scientific Procurement


Iron(III) Acetylacetonate (Fe(acac)3, CAS 14024-18-1) is a high-spin ferric coordination complex with octahedral geometry, featuring three bidentate acetylacetonate ligands [1]. It is a red, air-stable solid that dissolves readily in nonpolar organic solvents, distinguishing it from common inorganic iron salts [2]. This compound serves as a critical precursor for iron oxide nanomaterials, a non-precious metal catalyst, and a reagent in materials deposition processes .

Iron(III) Acetylacetonate: Why In-Class Substitution Without Verification Compromises Experimental Reproducibility


The generic class of metal acetylacetonates exhibits divergent physicochemical properties that critically impact application performance. A direct substitution of Fe(acac)3 with other M(acac)₃ complexes (e.g., Co(acac)₃, Cr(acac)₃) or alternative iron precursors (e.g., FeCl₃, Fe(CO)₅) without quantitative verification introduces significant variability in redox potential, particle size distribution, solubility, and thermal stability [1]. Such uncontrolled variation directly compromises the reproducibility of nanoparticle syntheses, catalytic reactions, and materials deposition processes, rendering direct substitution a high-risk approach in research and industrial workflows [2].

Iron(III) Acetylacetonate (Fe(acac)3): Quantitative Differentiation Evidence for Scientific Selection


Iron(III) Acetylacetonate Enables Larger FeP Nanoparticles (∼5 nm) Compared to FeCl₃-Derived Particles (∼1 nm)

In the synthesis of FeP nanocrystals via reaction with tris(trimethylsilyl)phosphine in TOPO/TOP, the use of Fe(acac)₃ consistently yields significantly larger nanoparticles (∼5 nm) compared to those formed from FeCl₃ (∼1 nm) under identical conditions [1]. This 5-fold difference in particle size, confirmed by both powder X-ray diffraction (XRD) and transmission electron microscopy (TEM), demonstrates a precursor-controlled size regime that is not accessible with the inorganic salt.

Nanoparticle Synthesis Materials Chemistry Semiconductor Nanocrystals

Iron(III) Acetylacetonate Exhibits Reversible Fe(III)/Fe(II) Reduction (E½ = -0.61 V), Contrasting with Irreversible Behavior of Co(acac)₃

Cyclic voltammetry studies on M(acac)₃ complexes reveal distinct redox behavior depending on the metal center. Fe(acac)₃ undergoes a chemically reversible one-electron reduction (Fe(III)/Fe(II)) with a half-wave potential (E½) of -0.61 V [1]. In stark contrast, the reduction of Co(acac)₃ (Co(III)/Co(II)) is reported as highly irreversible under the same experimental conditions [1]. The oxidation of Fe(acac)₃ is irreversible, with an anodic peak potential (Epa) of +1.70 V [1].

Electrochemistry Redox Flow Batteries Electrocatalysis

Iron(III) Acetylacetonate Yields Nanoparticles with Improved Thermal Stability Over Those from Inorganic Precursors

A 2026 study on the electron beam-assisted synthesis of magnetite (Fe₃O₄) nanoparticles directly compared the products formed from organic and inorganic iron precursors. The research found that using organic precursors like iron acetylacetonates produced nanoparticles with 'distinct surface characteristics and improved thermal stability compared to those synthesized from inorganic precursors' [1].

Nanomaterials Synthesis Magnetite Nanoparticles Thermal Stability

Iron(III) Acetylacetonate Solubility in Supercritical CO₂ is Enhanced by a Factor of 2 with 3 mol% Chloroform Cosolvent

Measurements of Fe(acac)₃ solubility in supercritical CO₂ show a baseline mole fraction ranging from 8.75 × 10⁻⁶ to 1.34 × 10⁻³ [1]. The addition of just 3 mol% chloroform as a cosolvent increases the solubility of Fe(acac)₃ by approximately a factor of 2 across the tested temperature and pressure range [1]. Spectroscopic evidence confirms this enhancement is due to the specific enrichment of chloroform in the cybotactic region around the solute, not merely a bulk density effect [1].

Supercritical Fluid Extraction Green Chemistry Metal Recovery

Fe(acac)₃ Exhibits a High-Spin Electronic Configuration (S = 5/2) with Five Unpaired Electrons

Fe(acac)₃ is characterized as a high-spin ferric complex (d⁵) with a ground state of S = 5/2, possessing five unpaired electrons [1]. EPR spectra recorded from 100 to 443 K indicate the coexistence of two types of Fe(III) high-spin complexes, suggesting structural or environmental dynamics [2]. This is in contrast to low-spin analogs like Co(acac)₃ (d⁶, S = 0) or Cr(acac)₃ (d³, S = 3/2) which have different numbers of unpaired electrons and distinct magnetic susceptibilities [1].

Magnetism Coordination Chemistry EPR Spectroscopy

Fe(acac)₃ Thermal Decomposition Occurs at 180-182°C, a Key Parameter for MOCVD and Nanoparticle Synthesis

The thermal behavior of Fe(acac)₃ is defined by a melting point with decomposition at 180-182°C (lit.) . This decomposition temperature is a critical process parameter. In contrast, studies on related benzoylacetonate (bzac) complexes show that ligand substitution can significantly alter the onset thermal decomposition temperature [1]. This baseline data for the acac ligand establishes Fe(acac)₃ as the benchmark for comparing the thermal lability of modified β-diketonate precursors.

MOCVD Thermal Analysis Precursor Chemistry

Iron(III) Acetylacetonate (Fe(acac)3): Key Application Scenarios Backed by Quantitative Evidence


Controlled Synthesis of Larger FeP Semiconductor Nanocrystals (~5 nm)

When the target application requires FeP nanoparticles with a diameter of approximately 5 nm, Fe(acac)₃ is the mandatory precursor. As demonstrated by Perera & Brock (2011), substituting FeCl₃ under the same conditions yields particles of only ~1 nm [1]. This 5-fold size difference, verified by XRD and TEM, makes Fe(acac)₃ non-substitutable for achieving this specific size regime [1].

Electrochemical Systems Requiring a Reversible Fe(III)/Fe(II) Redox Couple

Fe(acac)₃ is the preferred choice for fundamental electrochemical studies and applications like non-aqueous redox flow batteries that require a well-behaved, reversible Fe(III)/Fe(II) redox couple at E½ = -0.61 V [2]. Direct head-to-head voltammetry shows that Co(acac)₃ undergoes a highly irreversible reduction, rendering it unsuitable for the same purpose [2].

Supercritical CO₂ Extraction of Iron with Optimized Cosolvent Systems

The solubility of Fe(acac)₃ in supercritical CO₂ can be doubled by adding 3 mol% chloroform [3]. This specific quantitative relationship allows process engineers to optimize extraction efficiency and predict metal loading in green chemistry applications for metal recovery and purification [3].

Synthesis of Thermally Stable Magnetite Nanoparticles via Radiolytic Methods

For the synthesis of magnetite (Fe₃O₄) nanoparticles with enhanced thermal stability using high-energy electron beam irradiation, Fe(acac)₃ is a demonstrated superior precursor. A 2026 study directly comparing organic and inorganic iron sources found that the acetylacetonate route yields NPs with 'distinct surface characteristics and improved thermal stability' [4].

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